molecular formula C12H15ClF3NO2 B11836559 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride

4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride

Katalognummer: B11836559
Molekulargewicht: 297.70 g/mol
InChI-Schlüssel: DWPFMBFQDUMIEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H14F3NO2·HCl. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a piperidine moiety.

Vorbereitungsmethoden

The synthesis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride typically involves the reaction of 4-(2-(Trifluoromethoxy)phenoxy)piperidine with hydrochloric acid. The synthetic route may include the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(Trifluoromethoxy)phenol with a suitable halogenating agent to form the corresponding halide.

    Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(2-(Trifluoromethoxy)phenoxy)piperidine.

    Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Analyse Chemischer Reaktionen

4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(3-(Trifluoromethyl)phenoxy)piperidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical reactivity and biological activity.

    4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: The presence of a fluoro group in addition to the trifluoromethyl group alters its chemical and biological properties.

    2-(Trifluoromethoxy)phenol: This compound lacks the piperidine ring, resulting in different applications and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H15ClF3NO2

Molekulargewicht

297.70 g/mol

IUPAC-Name

4-[2-(trifluoromethoxy)phenoxy]piperidine;hydrochloride

InChI

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H

InChI-Schlüssel

DWPFMBFQDUMIEP-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC=CC=C2OC(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.